molecular formula C25H21N3OS B5126656 3-benzyl-2-(1,3-diphenyl-1H-pyrazol-4-yl)-1,3-thiazolidin-4-one

3-benzyl-2-(1,3-diphenyl-1H-pyrazol-4-yl)-1,3-thiazolidin-4-one

Cat. No.: B5126656
M. Wt: 411.5 g/mol
InChI Key: GCUBTZGPNOGQHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

The mechanism of action of 3-benzyl-2-(1,3-diphenyl-1H-pyrazol-4-yl)-1,3-thiazolidin-4-one involves its interaction with various molecular targets and pathways:

Biological Activity

3-benzyl-2-(1,3-diphenyl-1H-pyrazol-4-yl)-1,3-thiazolidin-4-one is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, anti-inflammatory effects, and other pharmacological activities.

Chemical Structure

The molecular formula for this compound is C21H18N4OSC_{21}H_{18}N_4OS. The compound features a thiazolidinone ring fused with a pyrazole moiety, which is known for its diverse biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. The compound has been evaluated against various cancer cell lines:

Cell Line IC50 (µM) Reference
MCF7 (breast cancer)12.50
SF-268 (brain cancer)42.30
NCI-H460 (lung cancer)3.79

These results indicate that the compound exhibits significant cytotoxicity against multiple cancer types, with varying degrees of potency.

The anticancer effects are believed to stem from the compound's ability to induce apoptosis in cancer cells. It has been observed that compounds with similar structures can inhibit key signaling pathways involved in cell proliferation and survival. For instance, the presence of the thiazole and pyrazole rings enhances interaction with molecular targets associated with cancer progression.

Anti-inflammatory Activity

In addition to its anticancer properties, thiazolidinone derivatives have shown promising anti-inflammatory effects. Research indicates that compounds containing thiazole rings can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in inflammatory processes .

Case Studies

Several case studies have reported on the biological activity of related compounds:

  • Study on Pyrazole Derivatives : A study found that pyrazole derivatives exhibited significant inhibition of tumor growth in various cell lines, with some compounds demonstrating IC50 values as low as 0.067 µM against Aurora-A kinase .
  • Thiazolidinone Derivatives : Another investigation into thiazolidinone derivatives revealed their efficacy against Candida albicans and Aspergillus niger, showcasing their antifungal properties alongside anticancer activity .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to specific structural features:

  • Electron-withdrawing groups : Enhance the potency against various targets.
  • Planarity of the pyrazole ring : Facilitates π–π stacking interactions with DNA or protein targets.

These modifications can significantly affect the compound's pharmacokinetics and dynamics.

Properties

IUPAC Name

3-benzyl-2-(1,3-diphenylpyrazol-4-yl)-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21N3OS/c29-23-18-30-25(27(23)16-19-10-4-1-5-11-19)22-17-28(21-14-8-3-9-15-21)26-24(22)20-12-6-2-7-13-20/h1-15,17,25H,16,18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCUBTZGPNOGQHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C(S1)C2=CN(N=C2C3=CC=CC=C3)C4=CC=CC=C4)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.